Toromycin
Description
Structure
3D Structure
Properties
CAS No. |
65357-64-4 |
|---|---|
Molecular Formula |
C27H26O9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1 |
InChI Key |
MSXWAMODDZJPTG-QGZLGSDISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O |
Origin of Product |
United States |
Discovery and Initial Characterization of Toromycin
Isolation from Streptomyces collinus subsp. albescens
The producing organism, Streptomyces sp. No. B-21085, was identified as a new subspecies of Streptomyces collinus and named Streptomyces collinus subsp. albescens subsp. nov. tandfonline.com
Strain Identification and Taxonomic Properties
Taxonomic studies of strain No. B-21085 were conducted using morphological and cultural characteristics, following the classification methods of Pridham et al. and the International Streptomyces Project. tandfonline.com The organism was cultured on glucose asparagine agar (B569324) at 28°C for 14 days, and its morphology was observed using light and electron microscopy. tandfonline.com Cultural characteristics were studied on various media recommended by Waksman and the International Streptomyces Project, with observations made every 7 days over a 21-day incubation period at 28°C. tandfonline.com Color determinations were made according to the Color Harmony Manual. tandfonline.com Carbon source utilization was also investigated. tandfonline.com Based on these studies, strain No. B-21085 was considered similar to Streptomyces collinus Lindenbein 1952, with the exception of the soluble pigment color on glucose asparagine agar and the liquefaction of gelatin. tandfonline.com The proposed name "albescens" is a modern Latin adjective meaning "decolorizing". tandfonline.com A culture of the new taxon was deposited with accession number IFO 12507. tandfonline.com Streptomyces species are generally characterized as Gram-positive, aerobic, filamentous bacteria that form branched substrate mycelia and aerial hyphae differentiating into spore chains. nii.ac.jpijabbr.com They are known for their high GC content, typically above 70%. ijabbr.com
Fermentation and Cultivation Strategies for Production
For toromycin fermentation, a loopful of the spore suspension of Streptomyces sp. No. B-21085 was inoculated into a seed culture medium in a 2-liter Sakaguchi flask. tandfonline.com The seed medium consisted of 2% glucose, 3% soluble starch yielding glucose, 0.5% peptone, 1% soybean flour, 1% corn steep liquor, 0.3% sodium chloride, and 0.5% calcium carbonate, with the pH adjusted to 7.0. tandfonline.com After incubation at 28°C for 40 hours on a reciprocal shaker, the seed culture broth was transferred into a larger fermentor. tandfonline.com For larger scale production, 30 liters of the seed culture medium were used in a 50-liter fermentor, incubated at 28°C for 24 hours. tandfonline.com Subsequently, 10 liters of the seed culture were transferred into 100 liters of the fermentation medium in a 200-liter fermentor. tandfonline.com The fermentation medium comprised 5% dextrin, 3% soybean flour, 0.1% peptone, and 0.5% calcium carbonate, also at pH 7.0. tandfonline.com Fermentation was conducted at 28°C for 114 hours under aeration (100 liters/min) and with agitation (200 rpm). tandfonline.com The time course of this compound fermentation by Streptomyces collinus subsp. albescens was monitored, including potency, residual sugar, growth, and pH. tandfonline.com
Here is a table summarizing the fermentation media composition:
| Component | Seed Culture Medium (%) | Fermentation Medium (%) |
| Glucose | 2.0 | - |
| Soluble Starch | 3.0 | - |
| Dextrin | - | 5.0 |
| Peptone | 0.5 | 0.1 |
| Soybean Flour | 1.0 | 3.0 |
| Corn Steep Liquor | 1.0 | - |
| Sodium Chloride | 0.3 | - |
| Calcium Carbonate | 0.5 | 0.5 |
| pH | 7.0 | 7.0 |
Extraction and Purification Methodologies
This compound was isolated from the mycelium of the culture broth. tandfonline.com The culture broth was treated with an equal volume of acetone (B3395972), and the filtrate was used as a test sample for determining antimicrobial activity. tandfonline.com For isolation, the mycelium was extracted with acetone. tandfonline.com The acetone extract was concentrated, and the antibiotic was further purified. tandfonline.com Yellow or greenish-yellow needle crystals of this compound were obtained. tandfonline.com Further purification was achieved by recrystallization using a mixture of acetone-methanol (1:1). tandfonline.com
Early Biological Activity Spectrum Delineation
This compound exhibits a range of biological activities. tandfonline.com It was found to be active against Gram-positive bacteria, mycobacteria, mycoplasma, and trichomonad. tandfonline.com However, it was not active against Gram-negative bacteria. tandfonline.com The antibiotic also showed activity against DNA viruses such as Vaccinia virus and Herpes Simplex virus, inhibiting plaque formation. tandfonline.com
Activity against Gram-Positive Bacterial Strains
This compound demonstrated activity against Gram-positive bacteria. tandfonline.com The antimicrobial activity was determined using the serial agar dilution method and the paper disk method with Staphylococcus aureus FDA 209P as the test organism. tandfonline.com Gilvocarcin V, which is considered identical to this compound, is strongly active against Gram-positive bacteria such as S. aureus and B. subtilis. glpbio.comcaymanchem.com
Here is a table summarizing the early reported antimicrobial spectrum of this compound:
| Microorganism Type | Activity |
| Gram-Positive Bacteria | Active |
| Gram-Negative Bacteria | Not Active |
| Mycobacteria | Active |
| Mycoplasma | Active |
| Trichomonad | Active |
| DNA Viruses | Active |
Antimycobacterial Research
This compound was reported to be active against mycobacteria. tandfonline.com Research on chrysomycin A, which shares structural similarities with gilvocarcin V (this compound), has shown antimycobacterial activity against Mycobacterium tuberculosis both in vitro and in infected macrophages. researchgate.netresearchgate.net Chrysomycin A was found to be bactericidal to planktonic and intracellular M. tuberculosis. researchgate.netresearchgate.net
Antimycoplasmal Investigations
Upon its initial isolation, the activity of this compound against PPLO (Pleuropneumonia-like organisms), which include Mycoplasma species, was investigated. tandfonline.com While the initial discovery paper mentions the determination of these activities, specific quantitative data regarding this compound's minimum inhibitory concentrations (MICs) against various Mycoplasma species were not detailed in the provided search snippets. The context of antimycoplasmal activity in antibiotic research is relevant for compounds used in long-term cell and tissue culture studies, where Mycoplasma contamination can be a significant issue. biolinks.co.jp
Anti-DNA Viral Efficacy in Model Systems
Studies have demonstrated the efficacy of this compound (identified as gilvocarcin V) against DNA viruses in model systems. Research conducted in 1979 showed that this compound inhibited the infectivity of animal DNA viruses, including vaccinia virus and herpes simplex virus. chemrxiv.org Notably, this same study reported that this compound did not exhibit activity against RNA viruses, such as the Newcastle disease virus. chemrxiv.org
Table 3: Antiviral Activity of this compound
| Virus Type | Specific Viruses Tested | Activity |
| DNA Viruses | Vaccinia virus, Herpes simplex virus chemrxiv.org | Inhibitory chemrxiv.org |
| RNA Viruses | Newcastle disease virus chemrxiv.org | No activity chemrxiv.org |
Antiphage Activity Studies
This compound (gilvocarcin V) has also been investigated for its effects on bacteriophages. A study in 1979 reported that this compound inhibited the infection caused by phages phi170, T1, T3, and T5. chemrxiv.org The precise mechanism by which the gilvocarcin family, including this compound, inhibits phages is not fully elucidated. chemrxiv.org However, it is hypothesized that their antiphage activity may stem from the inhibition of phage DNA synthesis, potentially through photo-activated DNA alkylation. chemrxiv.org Consistent with its DNA-binding properties, gilvocarcin V has been shown to bind to single-stranded DNA of coliphage M13 in vitro. chemrxiv.org DNA-binding molecules are recognized as a class of natural products with antiphage properties, interfering with phage DNA replication and/or transcription. chemrxiv.org
Table 4: Antiphage Activity of this compound
| Phage Tested | Activity |
| phi170 | Inhibitory chemrxiv.org |
| T1 | Inhibitory chemrxiv.org |
| T3 | Inhibitory chemrxiv.org |
| T5 | Inhibitory chemrxiv.org |
| Coliphage M13 (single-stranded DNA binding) | Binds in vitro chemrxiv.org |
Biosynthesis of Toromycin
Investigation of the Polyketide Synthase (PKS) Pathway
The core structure of toromycin, like other angucyclines, is assembled by a type II polyketide synthase system. nih.govwikipedia.orgresearchgate.net This process involves the iterative condensation of small carboxylic acid precursors. nih.govresearchgate.net
Type II Polyketide Synthase Involvement
Type II PKS systems are characterized by being composed of several discrete, monofunctional enzymes that work together iteratively. wikipedia.org In the biosynthesis of angucyclines, including the framework that gives rise to this compound, a minimal PKS cassette typically includes a ketoacyl synthase (KSα), a chain length factor (KSβ or CLF), and an acyl carrier protein (ACP). nih.govwikipedia.org These enzymes are responsible for the initial assembly of the polyketide chain. nih.gov The KSα and CLF form a heterodimer that catalyzes the decarboxylative condensation of extender units onto the growing polyketide chain, which is tethered to the ACP. wikipedia.org
Role of Acetate (B1210297) and Malonyl-CoA Precursors
The primary building blocks for the polyketide backbone of this compound are derived from acetate and malonyl-CoA. nih.govjst.go.jpresearchgate.net Acetyl-CoA typically serves as the starter unit, while malonyl-CoA is the extender unit. wikipedia.orgnih.govresearchgate.net Malonyl-CoA is formed from acetyl-CoA through the action of acetyl-CoA carboxylase. wikipedia.orgchemeurope.commdpi.com The iterative condensation of acetyl-CoA (as a starter) and multiple units of malonyl-CoA (as extenders) by the type II PKS machinery leads to the formation of a linear poly-β-ketothioester chain. nih.govresearchgate.netacs.org Isotope labeling studies, such as those using [1-¹³C] acetate and [1,2-¹³C] acetate, have confirmed the incorporation of these precursors into the angucycline backbone. nih.govresearchgate.net
Elucidation of Key Biosynthetic Intermediates
The linear polyketide chain generated by the PKS undergoes a series of cyclization and aromatization reactions to form the characteristic angucycline core. nih.govresearchgate.net While the exact sequence and structures of all intermediates in this compound biosynthesis are complex and have been subjects of extensive research, studies on related angucyclines like gilvocarcin V (which is this compound), landomycin, and jadomycin (B1254412) have provided significant insights. medkoo.comnih.govnih.govresearchgate.net A common intermediate in the biosynthesis of many angucyclinones is the benz[a]anthraquinone core, such as UWM6 or prejadomycin, which are formed through the action of cyclases and possibly other PKS-associated enzymes on the nascent polyketide chain. nih.govresearchgate.netnih.govresearchgate.net These intermediates then serve as substrates for further enzymatic modifications. nih.govnih.gov
Enzymatic Transformations and Post-PKS Tailoring Steps
Following the assembly of the polyketide backbone by the PKS, a diverse array of tailoring enzymes modifies the core structure to yield the final complex molecule of this compound. nih.govresearchgate.net These modifications include glycosylation, oxidation, reduction, cyclization, and methylation. medkoo.comnih.gov
Glycosyltransferase Mechanisms in Sugar Moiety Attachment
This compound is a C-glycosylated angucycline, meaning it has a sugar moiety attached directly to a carbon atom of the aglycone core via a C-C bond. researchgate.net The attachment of sugar moieties is catalyzed by glycosyltransferases. medkoo.comnih.govacs.orgresearchgate.net In the case of this compound (Gilvocarcin V), a C-glycosyltransferase is responsible for attaching a fucofuranoside sugar to the C-4 position of the aromatic core. medkoo.comresearchgate.net Studies on the gilvocarcin gene cluster have identified gilGT as a gene encoding a C-glycosyltransferase involved in this process. medkoo.com These enzymes facilitate the transfer of an activated sugar molecule to the specific position on the polyketide aglycone. acs.orgresearchgate.net
Identification of Specific Methylation or Other Modification Enzymes
While specific enzymes directly involved in the methylation or other modifications within the this compound (Gilvocarcin V) biosynthetic pathway are not extensively detailed in the search results, the biosynthesis of angucycline aglycones involves post-polyketide synthase tailoring enzymes researchgate.net. Studies on related angucyclines, such as gilvocarcins, have indicated the involvement of methyltransferases in their biosynthesis researchgate.net. Methyltransferases are enzymes that catalyze the transfer of a methyl group, often from S-adenosyl-L-methionine (SAM), to various molecules, including proteins, nucleic acids, and small molecules ebi.ac.ukaddgene.org. Other modifications common in natural product biosynthesis include glycosylation, hydroxylation, and acylation, catalyzed by specific transferases, oxygenases, and acyltransferases, respectively researchgate.netmdpi.com. The structural complexity of this compound suggests the involvement of a suite of such enzymes to generate its final form wikipedia.orguni.lu.
Genetic Basis of this compound Biosynthesis
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together in the genome, forming biosynthetic gene clusters (BGCs) researchgate.netmdpi.com.
Localization and Analysis of Biosynthetic Gene Clusters (BGCs)
Functional Annotation of Genes within the BGC
Transcriptional Regulation of Biosynthetic Genes
The expression of genes within BGCs is tightly regulated to control the production of secondary metabolites researchgate.netmdpi.com. This regulation can involve pathway-specific regulators located within the BGC and global regulators that respond to environmental signals researchgate.netmdpi.comd-nb.info. For instance, within the tobramycin (B1681333) biosynthesis cluster, a transcriptional regulatory factor named TobR, belonging to the Lrp/AsnC family, has been identified researchgate.netnih.gov. TobR has been shown to act as a pathway-specific transcriptional regulatory factor, influencing the production of carbamoyltobramycin, a precursor to tobramycin researchgate.netnih.gov. Studies involving knockout and overexpression of tobR have demonstrated its role in regulating carbamoyltobramycin biosynthesis researchgate.netnih.gov.
Strategies for Biosynthetic Pathway Engineering
Genetic engineering approaches can be employed to manipulate biosynthetic pathways to improve the production of natural products or generate novel derivatives researchgate.netmdpi.comnih.govacs.org.
Enhancement of this compound Production via Genetic Manipulation
Strategies for enhancing the production of secondary metabolites like this compound often involve genetic manipulation of the producing organism researchgate.netmdpi.comnih.gov. In the case of tobramycin production by Streptoalloteichus tenebrarius, genetic engineering has been used to improve yields and simplify the product profile mdpi.comnih.govgoogle.com. One strategy involves inactivating genes responsible for the biosynthesis of competing byproducts, such as apramycin (B1230331) mdpi.comnih.govgoogle.com. For example, disruption of the aprK gene, involved in apramycin biosynthesis, has been shown to increase the production of carbamoyltobramycin nih.govscispace.com. Another approach is to introduce additional copies of the biosynthetic gene cluster into the organism researchgate.netmdpi.com. This BGC duplication strategy has been shown to lead to significantly higher production levels researchgate.netmdpi.com. Furthermore, manipulating regulatory genes, such as tobR, can also impact production researchgate.netnih.gov. Overexpression of tobO, a gene regulated by TobR, has also been shown to improve carbamoyltobramycin production nih.gov. Combining these strategies, such as disrupting aprK and overexpressing tobO or disrupting aprK and tobZ (a carbamoyltransferase gene), can lead to engineered strains with enhanced and more specific production of the desired compound or its direct precursor nih.govnih.govgoogle.comscispace.com.
Here is a summary of genetic manipulation strategies and their reported effects on carbamoyltobramycin/tobramycin production in Streptoalloteichus tenebrarius:
| Genetic Modification | Effect on Carbamoyltobramycin/Tobramycin Production | Source(s) |
| tobR knockout | Increased carbamoyltobramycin biosynthesis (22.35%) | researchgate.netnih.gov |
| tobR overexpression | Decreased carbamoyltobramycin production (10.23%) | researchgate.netnih.gov |
| tobO overexpression (ermEp* promoter) | Increased carbamoyltobramycin titer (36.36%) | nih.gov |
| tobO overexpression (kasOp* promoter) | Increased carbamoyltobramycin titer (22.84%) | nih.gov |
| aprK disruption | Increased carbamoyltobramycin production (strain-specific, e.g., ~9% or 6-fold increase, or 35% decrease depending on strain) | mdpi.comnih.govscispace.com |
| BGC duplication (in ∆aprK mutant) | 3- to 4-fold higher production (compared to ∆aprK) | researchgate.netmdpi.com |
| aprK and tobZ disruption | Production of tobramycin as a single metabolite | nih.govgoogle.comscispace.com |
| tobR disruption + tobO overexpression | Further enhanced carbamoyltobramycin production | nih.gov |
This compound (Gilvocarcin V) is produced by bacteria such as Streptomyces griseoflavus and Streptomyces collinus. wikipedia.orgwikipedia.org The biosynthesis of angucyclines, including the gilvocarcin class, typically involves a type II polyketide synthase (PKS) pathway. nih.govresearchgate.net This process begins with the decarboxylative condensation of acetyl-coenzyme A and malonyl coenzyme A units, catalyzed by type II PKS enzymes, to form a polycyclic aromatic backbone. researchgate.net
Studies on the gilvocarcin biosynthetic gene cluster from S. griseoflavus have provided insights into the enzymatic steps involved in the biosynthesis of Gilvocarcin V. wikipedia.orgacs.org This gene cluster encodes for the PKS machinery, as well as post-PKS modifying enzymes responsible for tailoring the angucycline core. nih.gov These tailoring reactions can include hydroxylations, methylations, and glycosylations, which contribute to the final structure and biological activity of this compound. nih.govacs.org The aglycones of gilvocarcins, including Gilvocarcin V, have been shown to be formed via the acetate pathway, with a proposed route involving the secondary addition of an alkyl group. jst.go.jp Oxidative rearrangement processes have also been implicated in the biosynthesis of Gilvocarcin V. acs.org
Generation of Novel this compound Analogs through Combinatorial Biosynthesis
Combinatorial biosynthesis is a powerful approach used to generate novel natural product analogs by manipulating the genes involved in their biosynthetic pathways. This technique has been applied successfully to generate derivatives of angucyclines related to this compound, such as urdamycins and elloramycins. nih.govacs.org The potential for generating gilvocarcin analogs with potentially improved biological activities through combinatorial biosynthesis has been recognized. acs.org
This approach can involve several strategies, including:
Gene Inactivation: Deleting or inactivating specific genes within the biosynthetic cluster can lead to the accumulation of intermediate compounds or the production of truncated or modified structures. nih.gov
Gene Overexpression: Overexpressing certain genes, such as those encoding tailoring enzymes, can enhance specific biosynthetic steps and lead to altered product profiles. nih.gov
Module or Domain Swapping: Replacing or swapping modules or domains between related PKS or tailoring enzymes from different biosynthetic pathways can lead to the production of hybrid molecules with novel structural features.
Heterologous Expression: Introducing the entire or modified biosynthetic gene cluster into a different host organism can sometimes lead to the production of new analogs, potentially due to interactions with the host's metabolic machinery or the acceptance of alternative substrates by the biosynthetic enzymes. acs.org
Mechanistic Studies on Toromycin S Biological Activity Non Clinical Focus
Molecular Targets and Interactions in Prokaryotic and Viral Systems
Research into Toromycin's mechanism of action has primarily focused on its interaction with nucleic acids, given its observed effects on cellular processes reliant on DNA and RNA.
DNA Binding Mechanisms and Specificity (e.g., Intercalation, Alkylation)
This compound has been shown to bind to DNA, influencing the stability of the double helix. Studies have indicated that this compound interferes with the dissociation of the DNA double helix at elevated temperatures scitoys.com. This binding does not appear to induce strand scission in DNA scitoys.com.
Investigations into the specificity of this compound's DNA binding revealed its ability to bind to both alternating purine-pyrimidine copolymers, specifically poly(dG-dC):poly(dG-dC) and poly(dA-dT):poly(dA-dT) scitoys.com. Furthermore, this compound has been observed to interact with single-stranded DNA but demonstrated no affinity for RNA scitoys.com.
Impact on DNA Replication Processes
The DNA-binding properties of this compound suggest a potential impact on DNA replication, a process fundamentally reliant on the integrity and accessibility of the DNA template. While specific detailed studies solely on this compound's direct inhibition of bacterial or viral DNA polymerases are limited in the provided information, DNA-binding molecules, including those from the gilvocarcin family, are understood to interfere with DNA synthesis nih.gov. This interference can occur by physically stalling the movement of DNA polymerases along the DNA strand or by inhibiting the activity of enzymes crucial for managing DNA topology, such as topoisomerases nih.gov. Gilvocarcin V (this compound) has been shown to cause topoisomerase II inhibition wikipedia.org. Topoisomerase II is vital for relieving the topological stress that arises during DNA replication and for decatenating daughter chromosomes fluoroprobe.combiorxiv.org. Inhibition of this enzyme can effectively halt replication fork progression and lead to DNA breaks, ultimately inhibiting DNA synthesis.
Effects on Transcription Machinery
Similar to its impact on DNA replication, this compound's interaction with DNA can also affect transcription, the process of synthesizing RNA from a DNA template. DNA-binding agents can interfere with transcription by impeding the movement of RNA polymerase along the DNA or by disrupting the assembly or function of the transcription initiation complex nih.gov. While direct experimental data detailing this compound's specific effects on bacterial or viral transcription machinery is not extensively provided, the general mechanism of DNA-binding molecules suggests a capacity to inhibit RNA synthesis nih.gov. This can occur through the physical blockage of the transcription machinery by the bound compound or by altering the DNA structure in a way that is unfavorable for transcription. The observed DNA-protein cross-linking induced by photoactivated this compound/Gilvocarcin V, particularly with proteins like Histone H3 which plays a role in DNA replication and transcription, further supports the potential for interference with transcriptional processes uni.lunih.govwikipedia.org.
Investigation of Cellular Uptake Mechanisms in Target Microorganisms
Information specifically detailing the cellular uptake mechanisms of this compound (Gilvocarcin V) in target microorganisms is limited in the available literature. Studies on the uptake of other antibiotics, such as aminoglycosides, highlight various mechanisms employed by bacteria, including transport through porin channels in the outer membrane of Gram-negative bacteria and active transport across the inner membrane, often dependent on the proton-motive force or ATP uni-freiburg.deuni-freiburg.deuni.lucuhk.edu.cn. Given that this compound is a natural product produced by Streptomyces, a genus of bacteria, and exhibits activity against other microorganisms nih.gov, it is plausible that specific transport mechanisms are involved in its entry into target cells. However, the precise molecular pathways and transporters responsible for this compound's uptake have not been clearly elucidated in the provided search results.
Cellular Responses and Pathways Modulated by this compound
Exposure of microorganisms to antibiotics and DNA-damaging agents can trigger various cellular responses aimed at survival and repair.
Analysis of Gene Expression Changes in Treated Pathogens
The inhibition of DNA synthesis by this compound is expected to have downstream effects on gene expression in susceptible pathogens. DNA serves as the template for transcription, the initial step in gene expression. By interfering with DNA replication, this compound can indirectly impact the availability and integrity of the DNA template, potentially leading to alterations in the transcription of various genes.
Disruption of DNA synthesis can trigger cellular stress responses in pathogens, which may involve the differential expression of genes related to DNA repair mechanisms, stress adaptation pathways, and metabolic processes. However, specific detailed research findings and data tables directly analyzing the comprehensive gene expression changes in pathogens treated with this compound were not available in the consulted literature. Studies on the impact of DNA synthesis inhibitors in general suggest that the resulting transcriptional changes can be complex and depend on the specific pathogen, the concentration of the inhibitor, and the duration of exposure.
Impact on Cell Cycle Progression of Target Organisms
The cell cycle is a tightly regulated series of events that leads to cell division. DNA synthesis, occurring during the S phase of the cell cycle, is a critical prerequisite for cell division. As a potent inhibitor of DNA synthesis, this compound directly interferes with this vital phase of the cell cycle in target organisms wikipedia.org.
Structure Activity Relationship Sar and Synthetic Modifications of Toromycin
Design and Synthesis of Toromycin Derivatives and Analogs
The design and synthesis of this compound derivatives and analogs primarily focus on modifying the polycyclic aromatic hydrocarbon core and the glycosidic moiety, as these structural elements are crucial for its biological activity. Both synthetic chemistry and engineered biosynthesis approaches have been employed to generate a diverse range of this compound analogues. aacrjournals.orgresearchgate.net
Strategies for Modifying the Polycyclic Aromatic Hydrocarbon Core
Modifications to the polycyclic aromatic hydrocarbon core of this compound (the benzo[d]naphtho[1,2-b]pyran-6-one system) have revealed the critical role of specific substituents. The vinyl group at the C-8 position of the this compound core is considered essential for its antitumor activity. scispace.comnih.gov Gilvocarcin M and Gilvocarcin E, which are naturally occurring congeners with methyl and ethyl groups, respectively, at the C-8 position instead of a vinyl group, exhibit significantly reduced activity. scispace.comnih.gov
Synthetic strategies for modifying the angucycline core, which is the structural class this compound belongs to, include Diels-Alder reactions, nucleophilic and electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations. nih.govresearchgate.net These methods allow for the construction of the complex polycyclic framework and the introduction of variations at different positions. Biosynthetic studies of the gilvocarcin pathway, including the oxidative rearrangement of an angucyclinone intermediate, also provide insights into potential sites for modification and the possibility of generating novel analogues through genetic engineering of the producing organisms. aacrjournals.orgnih.govresearchgate.netmdpi.com
Derivatization of the Glycosidic Moiety
The C-glycosidic moiety, a D-fucofuranose sugar linked at the C-4 position of the aglycone, is another key determinant of this compound's biological activity. scispace.comnih.govresearchgate.netresearchgate.net Research has shown that the sugar residue is involved in interactions with biological targets, such as hydrogen bonding with histone H3. researchgate.netnih.govnih.gov
Derivatization of the glycosidic moiety has been explored through both chemical and enzymatic methods. Enzymatic modifications using auxiliary O-methyltransferases have been successfully applied to a related gilvocarcin-type compound, polycarcin V (which has an L-rhamnopyranosyl sugar), to generate mono-, di-, and per-methylated derivatives at the hydroxyl groups of the sugar. researchgate.netnih.govnih.gov These studies highlight the feasibility of altering the sugar structure.
Engineered biosynthesis approaches have also been utilized to generate gilvocarcin analogues with altered sugar moieties. By manipulating the glycosyltransferase (GilGT) involved in the C-glycosylation step, researchers have produced derivatives with different deoxyhexopyranose sugars, such as D-olivose and L-rhamnose, attached to the gilvocarcin aglycone. nih.govasm.orgasm.org
Incorporation of Diverse Chemical Functionalities
The incorporation of diverse chemical functionalities into this compound aims to modulate its physicochemical properties, improve target interactions, and potentially enhance activity or reduce toxicity. While the core structure and glycosidic moiety are primary targets for modification, other positions can also be functionalized.
Beyond the critical C-8 vinyl group and modifications to the sugar hydroxyls, synthetic routes have been developed that are amenable to incorporating alternate carbohydrate moieties and/or aryl substituents at the C-8 position. acs.org This suggests the possibility of introducing a wider range of chemical groups at these sites. Some angucycline natural products, structurally related to this compound, feature fatty acid chains attached to their sugar moieties, indicating another avenue for functionalization. asm.org Furthermore, preliminary studies on polycarcin V derivatives suggest that in some cases, simpler chemical groups like amide functionalities might be able to replace the complex glycosidic moiety while retaining activity. oup.com
Evaluation of Modified Compounds in In Vitro Efficacy Models
Modified this compound compounds and analogues are typically evaluated for their biological activity using in vitro efficacy models, primarily focusing on their cytotoxic and, in some cases, antibacterial properties. These studies are crucial for understanding the impact of structural changes on biological effects.
Comparative Biological Activity Profiling
Comparative biological activity profiling involves testing the modified compounds alongside the parent compound (this compound or Gilvocarcin V) against a panel of relevant cell lines, often cancer cell lines due to this compound's known antitumor activity. nih.govnih.govnih.govasm.orgnih.govresearchgate.net
For instance, studies on gilvocarcin analogues with altered sugar moieties, such as D-olivosyl-gilvocarcin and polycarcin V (with L-rhamnose), have shown antitumor activities comparable to that of Gilvocarcin V against human lung cancer (H460), murine lung cancer (LL/2), and breast cancer (MCF-7) cell lines. nih.govasm.orgasm.org
Enzymatic methylation of the sugar hydroxyls in polycarcin V demonstrated varying effects on cytotoxicity. Methylation at the 3'-OH group improved bioactivity, while bis-methylated derivatives showed weaker activity compared to the parent polycarcin V. researchgate.netnih.govnih.gov
While data specifically for a wide range of chemically synthesized this compound core derivatives is less detailed in the provided sources, the emphasis on the C-8 vinyl group's importance strongly suggests that modifications at this position have a significant impact on activity. scispace.comnih.gov
Correlation between Structural Features and Biological Effects
Establishing a clear correlation between specific structural features and observed biological effects is a primary goal of SAR studies. For this compound and its analogues, key correlations have been identified:
C-8 Vinyl Group: The presence of the vinyl group at C-8 is strongly correlated with potent antitumor activity. Its absence or replacement with alkyl groups significantly reduces efficacy. scispace.comnih.gov This is linked to its role in photoactivated DNA damage. scispace.comnih.gov
Glycosidic Moiety Hydroxyls: Specific hydroxyl groups on the sugar moiety, particularly the 2'-OH, are important for interactions with biological targets like histone H3. researchgate.netnih.govnih.gov Modifications like methylation at these positions can alter binding affinity and consequently affect biological activity. The requirement for at least two hydrogen bond donors in the sugar for optimal binding has been suggested. researchgate.netnih.gov
Type of Sugar: While the native sugar is D-fucofuranose, studies with analogues bearing different sugars (e.g., D-olivose, L-rhamnose) indicate that the specific sugar structure can influence activity, although some variations may maintain comparable potency. nih.govasm.org
These correlations provide valuable guidance for the rational design of new this compound derivatives with potentially improved properties.
Table 1: Comparative In Vitro Antitumor Activity of Selected Gilvocarcin-Type Compounds
| Compound | Aglycone Core | Glycosidic Moiety | C-8 Substituent | Representative Cell Lines Tested | Relative Antitumor Activity (vs. Gilvocarcin V) | Source(s) |
| Gilvocarcin V | Benzo[d]naphtho[1,2-b]pyran-6-one | D-fucofuranose | Vinyl | H460, LL/2, MCF-7 | Reference (100%) | nih.govasm.orgasm.org |
| Gilvocarcin M | Benzo[d]naphtho[1,2-b]pyran-6-one | Methylpentose | Methyl | Not specified in detail | Significantly less effective | scispace.comnih.gov |
| Gilvocarcin E | Benzo[d]naphtho[1,2-b]pyran-6-one | Ethylpentose | Ethyl | Not specified in detail | Significantly less effective | scispace.comnih.gov |
| Polycarcin V | Benzo[d]naphtho[1,2-b]pyran-6-one | L-rhamnopyranosyl | Vinyl | H460, LL/2, MCF-7, 37 tumor cell lines | Comparable | researchgate.netnih.govasm.orgasm.org |
| d-olivosyl-Gilvocarcin V | Benzo[d]naphtho[1,2-b]pyran-6-one | D-olivose | Vinyl | H460, LL/2, MCF-7 | Comparable | nih.govasm.orgasm.org |
| 3'-O-methyl-Polycarcin V | Benzo[d]naphtho[1,2-b]pyran-6-one | 3'-O-methyl-L-rhamnose | Vinyl | Not specified in detail | Improved bioactivity (vs. Polycarcin V) | researchgate.netnih.govnih.gov |
| Bis-methylated Polycarcin V | Benzo[d]naphtho[1,2-b]pyran-6-one | Bis-methylated L-rhamnose | Vinyl | Not specified in detail | Weaker activity (vs. Polycarcin V) | researchgate.netnih.govnih.gov |
Note: The specific cell lines and quantitative activity data (e.g., IC50 values) were not consistently available across all sources for direct comparison in this summary table. The "Relative Antitumor Activity" is based on qualitative descriptions in the cited sources.
Theoretical SAR Modeling and Computational Chemistry Approaches
Theoretical SAR modeling and computational chemistry approaches are widely used in drug discovery and medicinal chemistry to understand the relationship between a molecule's chemical structure and its biological activity sarjournal.comcollaborativedrug.com. These methods employ mathematical and computational techniques to predict and explain chemical structures and reactions sarjournal.com. They bridge the gap between experimental chemistry and theoretical principles, allowing for the study of both stable molecules and transient intermediates sarjournal.com. Molecular modeling, a key component, enables quantum theory-based calculations of various properties of atoms, molecules, ions, and crystals, including spectroscopic, thermodynamic, biological, and catalytic characteristics sarjournal.commdpi.com. These techniques are valuable for designing new compounds and optimizing existing ones collaborativedrug.commdpi.com.
While direct theoretical SAR modeling studies specifically on this compound were not prominently found in the search results, the general approach involves analyzing how structural modifications affect activity wikipedia.org. For polycyclic aromatic compounds like this compound, systematic investigations of structural changes on anticarcinogenic activity have been conducted for related compounds .
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a refinement of SAR analysis, building mathematical relationships between the chemical structure and biological activity wikipedia.orgnih.gov. QSAR models use chemometric methods to describe how a biological activity or physicochemical property varies as a function of molecular descriptors that characterize the chemical structure mdpi.com. These studies aim to build predictive models that can estimate the activity of new, untested compounds based on their structural features collaborativedrug.commdpi.com.
In the context of compounds with antitumor or antibiotic activity, QSAR studies can help identify key structural features that contribute to potency or target interaction arxiv.org. Although a specific QSAR study focused solely on this compound was not detailed in the search results, QSAR analysis has been applied to other areas, such as assessing toxicity during degradation processes or studying antimalarial compounds researchgate.netresearchgate.net. These studies involve computing molecular descriptors (both 2D and 3D), selecting the most relevant features, and training models using various algorithms to predict activity (e.g., pIC50 values) mdpi.com.
Molecular Docking and Binding Energy Calculations with Proposed Targets
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule (ligand) when it is bound to another molecule (receptor), typically a protein or DNA mdpi.comnih.govuneb.br. The goal is to predict the binding geometry and estimate the strength of the interaction, often expressed as a docking score or predicted binding energy mdpi.comnih.gov. Binding energy calculations provide a quantitative measure of the affinity between the ligand and its target mdpi.comfrontiersin.orgbiorxiv.org.
This compound is known to be a strong inhibitor of DNA synthesis and its cellular target is suggested to be DNA wikipedia.orgoup.com. Studies on the binding of this compound (also referred to as Gilvocarcin V) to DNA have indicated that it exhibits both equilibrium DNA binding and UV light-induced DNA adduct formation oup.com. The equilibrium binding mode in the absence of light has been suggested to be intercalative oup.com. Photoadduct formation assays suggest that the majority of light-induced adduct formation occurs on thymine (B56734) residues, with cytosine residues being less reactive oup.com. A structure for a thymine-gilvocarcin V photoadduct has been presented, confirming thymine as a primary target oup.com. DNAse I protection experiments have been used to study the interaction sites on oligonucleotide duplexes oup.com. While these experimental studies provide insight into this compound's interaction with DNA, detailed molecular docking and binding energy calculations specifically modeling these interactions at an atomic level were not explicitly described in the provided search results.
However, molecular docking and binding energy calculations are standard tools for investigating the interaction of small molecules with biological targets like DNA or proteins mdpi.comnih.govuneb.brbiorxiv.org. These methods can involve rigid or flexible docking algorithms and can be refined with molecular dynamics simulations to better account for the flexibility of both the ligand and the target mdpi.comnih.govuneb.br. Various methods, such as MM-GBSA or MM-PBSA, are used to calculate binding free energies from simulation trajectories biorxiv.orgresearchgate.net. These calculations can provide detailed information on the different energetic contributions to ligand binding, such as van der Waals and electrostatic interactions mdpi.comnih.gov.
For compounds that target DNA, docking studies can predict how the molecule fits into the DNA grooves (minor or major) or intercalates between base pairs chemrxiv.org. Binding energy calculations can then quantify the strength of these interactions at specific sites mdpi.combiorxiv.orgresearchgate.net. Given that this compound is believed to intercalate into DNA and form adducts with thymine, computational studies could potentially model these interactions to provide a deeper understanding of the binding modes and the energetic favorability of specific binding sites.
Studies on other DNA-binding natural products, such as pluramycins or actinomycins, utilize similar approaches to understand their interaction with DNA and their mechanisms of action, which often involve intercalation or groove binding leading to inhibition of processes like transcription or replication chemrxiv.org. While this compound's specific computational binding studies were not found, the established methodologies of molecular docking and binding energy calculations are directly applicable to investigating its interaction with DNA and potentially identifying preferred binding sequences or structural features of DNA that enhance binding affinity.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 53802 |
Data Tables
Based on the provided search results, specific quantitative data from theoretical SAR, QSAR, or molecular docking studies directly on this compound is limited. However, the general principles and types of data generated in such studies can be illustrated based on the descriptions found.
While no specific QSAR data for this compound was found, QSAR studies typically generate models correlating molecular descriptors with biological activity. An example of the type of data presented in QSAR studies, based on the search results for other compounds, is shown below:
| Algorithm | R² (Test Set) | MAE | RMSE | PCC |
| SVM-rbf | 0.8210 | - | - | - |
| XGBoost | 0.7679 | - | - | - |
| Ridge Regression | 0.7667 | - | - | - |
Analytical Methodologies for Toromycin Research
Chromatographic Techniques for Separation and Quantification
Chromatography plays a vital role in isolating Toromycin from fermentation broths and other complex samples, as well as in assessing its purity and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful technique for the separation and analysis of non-volatile and semi-volatile compounds like angucyclines. While detailed method development specifically for this compound is not extensively reported in the immediately available literature, HPLC has been employed in studies involving compounds with structural similarities or related biosynthetic origins. For instance, HPLC was used for purifications in a study investigating the lugdunomycin biosynthetic pathway, which involves a compound sharing the same chromophore as this compound medicinesfaq.com. This indicates the applicability of HPLC for separating this compound and related metabolites. The choice of stationary phase (e.g., reversed-phase) and mobile phase composition is critical for achieving adequate separation based on the polarity and chemical properties of this compound. Detection methods coupled with HPLC for angucyclines can include UV-Vis detection, as these compounds typically possess significant chromophores medicinesfaq.com.
Gas Chromatography (GC) Applications
Gas Chromatography is generally suited for the analysis of volatile or easily derivatizable compounds. Intact angucyclines like this compound are typically not amenable to direct GC analysis due to their low volatility and potential thermal degradation. While GC has been used for the analysis of other classes of antibiotics like aminoglycosides after derivatization, its application for intact this compound is limited. GC coupled with mass spectrometry (GC-MS) could potentially be used for the analysis of more volatile precursors or derivatives within the this compound biosynthetic pathway, but specific applications for this compound itself were not found in the provided literature.
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress, comparing samples, and assessing the purity of compounds. TLC has been used for purity assessment of related angucyclines, such as gilvocarcin. For this compound, TLC can be employed to check for the presence of impurities by comparing the retention factor (Rf) values of a sample spot to that of a reference standard, if available, or by observing multiple spots from a single sample application. Different solvent systems can be tested to optimize separation and visualize potential impurities. Visualization is typically done using UV light, as angucyclines are colored and UV-active, or by using staining reagents.
Spectroscopic Methods for Research-Level Detection and Characterization
Spectroscopic techniques provide invaluable information about the structure, identity, and quantity of this compound.
Advanced Mass Spectrometry (MS/MS, High-Resolution MS)
Mass Spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. LC-MS, coupling the separation power of liquid chromatography with MS detection, is particularly useful for analyzing complex mixtures containing this compound and related compounds. High-resolution MS, such as using a Quadrupole Time-of-Flight (QTOF) instrument, provides accurate mass measurements, which are crucial for determining the elemental composition of this compound and its metabolites medicinesfaq.com. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragments, providing detailed structural insights and enabling the identification of compounds based on their unique fragmentation patterns. LC-MS analysis has been utilized in studies of biosynthetic pathways involving compounds structurally related to this compound medicinesfaq.com. While specific MS parameters for this compound were not detailed in the provided snippets, the general applicability of LC-MS and HRMS for the analysis of complex natural products like angucyclines in research settings is well-established.
NMR-Based Metabolomics for Biosynthetic Intermediate Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the structure and stereochemistry of organic molecules. Both 1H and 13C NMR spectroscopy, including 2D NMR methods, have been explicitly used in the structural elucidation and stereochemistry determination of this compound wikipedia.org. Comparisons of 1H and 13C NMR spectra were also used to confirm the identity of this compound with chrysomycin A, highlighting the power of NMR in identifying related natural products. NMR provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule.
NMR-based metabolomics is an approach used to study the complete set of small molecules (metabolites) in a biological system, which is highly relevant for understanding biosynthetic pathways. By analyzing the metabolic profiles of Streptomyces collinus producing this compound under different conditions, researchers can identify and characterize biosynthetic intermediates. NMR is well-suited for this purpose as it is non-destructive and can provide structural information on a wide range of metabolites simultaneously. While the provided literature does not detail a specific NMR-based metabolomics study solely on this compound's biosynthetic intermediates, NMR has been used in the analysis of metabolites in related biosynthetic studies medicinesfaq.com, demonstrating its applicability in this area of research.
Fluorescence Spectroscopy for Interaction Studies
Fluorescence spectroscopy is a valuable tool for investigating the interaction of compounds with biological molecules, such as proteins unito.itresearchgate.net. The intrinsic fluorescence of proteins, often arising from tryptophan residues, can be quenched or altered upon binding with a ligand, providing insights into the binding mechanism and affinity unito.itresearchgate.net.
Research on the interaction of related compounds, such as tobramycin (B1681333) (an aminoglycoside antibiotic with a different structure from this compound) nih.govpharmacompass.com, with proteins like human serum albumin (HSA) has utilized fluorescence spectroscopy. These studies demonstrate that fluorescence quenching can reveal static quenching processes, indicating the formation of a ground-state complex between the compound and the protein researchgate.net. Changes in protein fluorescence spectra, including shifts in maximum emission wavelength and alterations in intensity, can indicate conformational changes and perturbations in the microenvironment around the protein's fluorophores upon ligand binding researchgate.net.
Although direct studies specifically detailing the fluorescence spectroscopy of this compound's interaction with biological molecules were not extensively found, the principles demonstrated with related compounds suggest the potential applicability of this technique for this compound research. Studies on gilvocarcins, which include this compound (Gilvocarcin V) evitachem.com, have explored their photophysical properties, including fluorescence spectra, and their binding interactions capes.gov.br. The intrinsic fluorescence properties of this compound or induced fluorescence upon binding could be exploited to study its interactions with target molecules.
Bioanalytical Techniques for Biological Matrix Research (Non-Human)
Bioanalytical techniques are crucial for quantifying compounds in biological samples to understand their behavior in biological systems battelle.org. For research involving non-human models (in vitro and in vivo), these techniques are adapted to the specific matrices encountered, such as cell culture media, tissue homogenates, or animal body fluids nih.gov.
High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), is a common bioanalytical technique used for the analysis of antibiotics and other compounds in complex matrices researchgate.netnih.govphmethods.netacs.org. Given this compound's UV-Vis absorption characteristics evitachem.comacs.org, HPLC-UV could be a suitable method for its detection and quantification. LC-MS offers higher sensitivity and specificity, which is particularly useful for complex biological samples where interfering substances may be present researchgate.netacs.org.
Enzyme-linked immunosorbent assays (ELISA) are another class of bioanalytical techniques that can be developed for the quantitative and qualitative analysis of compounds in biological samples creative-diagnostics.com. ELISA kits for antibiotics like tobramycin are available for research use in biological samples, indicating the potential for developing similar assays for this compound if specific antibodies can be generated creative-diagnostics.com.
Sample Preparation Strategies for In Vitro and In Vivo (Non-Human) Models
Effective sample preparation is critical for accurate bioanalysis of this compound in non-human biological matrices. The complexity of these matrices necessitates procedures to extract the analyte of interest while removing interfering components.
For in vitro studies using cell cultures, sample preparation might involve collecting cell culture media, lysing cells to analyze intracellular concentrations, or processing cell pellets. Depending on the matrix and the chosen analytical technique, methods like protein precipitation, liquid-liquid extraction, or solid-phase extraction could be employed to isolate this compound from the matrix acs.org.
In non-human in vivo studies, biological matrices include plasma, serum, urine, tissues, and feces. Sample preparation strategies for these matrices are often more complex. For plasma or serum, protein precipitation or extraction methods are commonly used. Tissue samples typically require homogenization followed by extraction. The specific extraction method chosen would depend on the chemical properties of this compound and the nature of the matrix to optimize recovery and minimize matrix effects acs.org.
Research involving the analysis of antibiotics and other natural products in biological matrices often utilizes extraction with organic solvents like ethyl acetate (B1210297) after acidification, followed by analysis using techniques like LC-MS acs.org. This suggests that similar extraction strategies might be applicable for this compound in non-human research samples.
Assay Development for Monitoring this compound in Research Samples
The development of specific and sensitive assays for monitoring this compound in research samples is essential for pharmacokinetic, pharmacodynamic, and mechanistic studies in non-human models battelle.orgvectorytx.com. Assay development involves selecting the appropriate analytical technique, optimizing sample preparation, and validating the method to ensure accuracy, precision, sensitivity, and specificity in the relevant biological matrix.
For chromatographic methods like HPLC or LC-MS, assay development would include optimizing the mobile phase composition, stationary phase, flow rate, and detection parameters to achieve adequate separation and sensitivity for this compound nih.govphmethods.net. Validation would involve determining parameters such as the lower limit of quantification (LLOQ), linearity, recovery, matrix effects, and stability of this compound in the matrix battelle.org.
If an ELISA is developed, assay development would involve generating or obtaining specific antibodies against this compound, optimizing coating conditions, blocking buffers, antibody concentrations, and detection reagents creative-diagnostics.com. Validation would assess sensitivity, specificity, and reproducibility.
While specific details on validated assays solely for this compound in various non-human matrices were not extensively found in the search results, the principles of assay development and validation for antibiotics and similar compounds in research settings are well-established battelle.orgvectorytx.com. For instance, HPLC methods for tobramycin in pharmaceutical formulations have been developed and validated, demonstrating the feasibility of developing chromatographic assays for related compounds nih.govphmethods.net. The development of ELISA kits for antibiotics also highlights the potential for immunoassay-based methods creative-diagnostics.com.
The development of assays for monitoring this compound in non-human research samples would likely draw upon these established bioanalytical principles and techniques, adapted specifically to the chemical properties of this compound and the characteristics of the biological matrix under investigation.
Pre Clinical Efficacy Studies in Non Human Biological Models
In Vitro Efficacy against Pathogen Panels
In vitro studies are fundamental to determine the direct inhibitory or killing effects of a compound on various microorganisms in a controlled laboratory setting. Testing against a diverse panel of pathogens helps to understand the spectrum of activity.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after overnight incubation. msdmanuals.commicrobe-investigations.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial that kills 99.9% of the initial bacterial inoculum. microbe-investigations.comcreative-diagnostics.com These parameters are essential for understanding the potency of an antimicrobial. While Toromycin is known to be active against Gram-positive bacteria wikipedia.org, specific MIC and MBC values for this compound against a comprehensive panel of bacterial, fungal, or viral pathogens were not found in the performed searches.
Time-Kill Kinetic Studies in Bacterial and Viral Cultures
Time-kill kinetic studies assess the rate at which an antimicrobial agent reduces the viability of a microbial population over time at various concentrations. emerypharma.com This provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the speed of its action. microbe-investigations.comemerypharma.com Detailed time-kill kinetic data for this compound against bacterial or viral cultures were not available in the conducted literature search.
Studies in Biofilm Models (if applicable to mechanism/activity)
Biofilms are structured communities of microorganisms enclosed in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents compared to planktonic (free-floating) cells. Studies evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms are important, particularly if the compound's mechanism of action or intended use case is relevant to biofilm-associated infections. Information regarding studies of this compound's activity in biofilm models was not found in the performed searches.
In Vivo Studies in Relevant Non-Human Host Models (e.g., Zebrafish, Insect Models)
In vivo studies in non-human host models provide valuable information about the efficacy of a compound within a complex biological system, considering factors such as host immunity and potential interactions with host tissues. Zebrafish and various insect models, such as Galleria mellonella and Bombyx mori, are increasingly used as alternative models for studying microbial infections and evaluating the efficacy of antimicrobial agents due to theirAmenability to study, cost-effectiveness, and ethical considerations compared to mammalian models. researchgate.netnih.govnc3rs.org.ukuea.ac.ukmdpi.comnih.govmdpi.com
Proof-of-Concept Efficacy in Infection Models
Proof-of-concept in vivo studies aim to demonstrate that a compound can reduce the bacterial burden, improve survival rates, or ameliorate disease signs in an infected host model. While this compound is recognized as an antibiotic active against Gram-positive bacteria wikipedia.org, specific data detailing its efficacy in relevant non-human infection models, such as zebrafish or insect models infected with susceptible pathogens, were not identified in the conducted searches.
Mechanisms of Resistance to Toromycin in Target Organisms
Genetic Basis of Resistance Development
The genetic basis of resistance development to antimicrobial compounds like Toromycin can involve various molecular alterations within the target organism. These can include mutations in genes encoding the drug's direct targets, genes involved in drug uptake or efflux, or genes responsible for enzymatic modification or inactivation of the compound flybase.org. While extensive research detailing the specific genetic basis of resistance directly to this compound (Gilvocarcin V) is limited in the available literature, studies on structurally related compounds, such as Chrysomycin A, provide some insights into potential mechanisms fluoroprobe.com.
Identification of Mutations in Target Genes (e.g., DNA gyrase, topoisomerase)
This compound's primary mechanism involves interaction with DNA and associated proteins upon photoactivation, leading to inhibited DNA synthesis scitoys.combiorxiv.org. While this compound itself is not primarily described as a direct inhibitor of bacterial DNA gyrase or topoisomerase in the same manner as fluoroquinolones, studies on the related compound Chrysomycin A have shown that it inhibits Mycobacterium tuberculosis topoisomerase I and exhibits weak inhibition of DNA gyrase fluoroprobe.com. Resistance to antibiotics targeting DNA gyrase and topoisomerase often involves point mutations in the genes encoding these enzymes, reducing the drug's binding affinity flybase.org. However, direct evidence identifying specific mutations in DNA gyrase or topoisomerase genes as a primary mechanism of resistance to this compound (Gilvocarcin V) in target organisms was not explicitly found in the reviewed literature. The resistance mechanism observed for Chrysomycin A in M. tuberculosis appears to be linked more significantly to efflux pumps rather than mutations in the topoisomerase or gyrase genes themselves, although these enzymes are affected by the compound fluoroprobe.com.
Role of Efflux Pumps in Egress from Microbial Cells
Efflux pumps are a common mechanism of antibiotic resistance in bacteria, where these transporter proteins actively pump the antimicrobial compound out of the cell, thereby reducing its intracellular concentration below inhibitory levels flybase.orgfluoroprobe.com. While specific studies on this compound efflux are scarce, research on the structurally related compound Chrysomycin A has demonstrated that resistance in Mycobacterium tuberculosis can arise from the heightened expression of genes encoding multidrug efflux pumps, specifically members of the Mmp family fluoroprobe.com. Overexpression of these efflux pumps has been shown to confer resistance not only to Chrysomycin A but also to other antituberculosis drugs fluoroprobe.com. This suggests that efflux mechanisms could potentially play a role in resistance to this compound or related benzonaphthopyrone antibiotics, although direct experimental validation for this compound is needed.
Enzymatic Inactivation or Modification by Microorganisms
Enzymatic inactivation or modification is another significant mechanism of antibiotic resistance, where bacteria produce enzymes that degrade or chemically alter the antibiotic molecule, rendering it inactive flybase.org. This mechanism is well-documented for various antibiotic classes, such as the enzymatic modification of aminoglycosides by aminoglycoside-modifying enzymes (AMEs). However, based on the available search results, there is no specific information detailing enzymatic inactivation or modification pathways directly targeting this compound (Gilvocarcin V) by resistant microorganisms. While enzymatic reactions are involved in the biosynthesis of related compounds, the enzymatic inactivation of this compound as a resistance mechanism was not described in the reviewed literature.
Phenotypic Characterization of Resistant Strains
Phenotypic characterization of resistant strains involves assessing their altered responses to the antimicrobial agent compared to susceptible strains. This typically includes determining minimum inhibitory concentrations (MICs), evaluating growth rates in the presence of the drug, and investigating cross-resistance patterns with other antimicrobial agents. Specific detailed phenotypic characterization studies focused solely on this compound-resistant strains were not prominently featured in the provided search results.
Altered Susceptibility Profiles
Evolutionary Dynamics of Resistance
The evolutionary dynamics of resistance to this compound (Gilvocarcin V) in target organisms were not specifically addressed in the provided search results. Studies on the evolutionary trajectories and selective pressures leading to resistance development for this particular compound were not identified. Research into the evolutionary dynamics of antibiotic resistance often involves tracking genetic changes in bacterial populations over time when exposed to the antimicrobial agent.
Adaptive Laboratory Evolution Studies
Specific adaptive laboratory evolution (ALE) studies focused on investigating the development of resistance to this compound (Gilvocarcin V) were not found within the scope of the search results. Adaptive laboratory evolution is a powerful tool used to simulate and observe the evolutionary process of resistance acquisition under controlled laboratory conditions by serially passaging bacterial populations in the presence of increasing concentrations of an antimicrobial agent. d-nb.infofrontiersin.orgnih.govbiorxiv.orgbiorxiv.org While ALE has been applied to study resistance evolution for various antibiotics, including other classes, its application specifically to this compound (Gilvocarcin V) was not evident in the retrieved literature.
Future Research Trajectories for Toromycin
Exploration of Undiscovered Biosynthetic Pathways and Enzymes
The biosynthesis of gilvocarcins, including Toromycin, is known to proceed via the acetate (B1210297) pathway jst.go.jp. Studies have begun to investigate the gene clusters involved in the biosynthesis of related compounds like gilvocarcin V wikipedia.orgnih.gov. However, a complete and detailed understanding of every enzymatic step and the regulatory mechanisms governing this compound production remains an area for future research. Delineating these undiscovered pathways and identifying the specific enzymes involved could pave the way for targeted genetic engineering of producer strains to improve yields or generate novel analogs through combinatorial biosynthesis researchgate.netresearchgate.netacs.org. Techniques such as genome sequencing of this compound-producing Streptomyces strains, coupled with bioinformatics analysis and gene knockout or overexpression studies, would be crucial in this exploration.
Development of Novel this compound Derivatives with Enhanced Mechanistic Properties
The core structure of this compound presents opportunities for chemical modification to potentially enhance its efficacy, alter its spectrum of activity, or improve its pharmacokinetic properties. Research into novel derivatives could focus on targeted modifications of the polyketide backbone or the attached glycosyl moiety ontosight.ai. Drawing inspiration from the development of derivatives for other antibiotics like tobramycin (B1681333), which have explored modifications to enhance antibacterial or antifungal potency, similar strategies could be applied to the this compound scaffold nih.gov. Future studies could involve synthetic or semi-synthetic approaches to create a library of this compound analogs. Subsequent evaluation of these derivatives would focus on their biological activities and detailed mechanistic studies to understand how structural changes influence their interaction with biological targets.
Integrated Omics Approaches for Comprehensive Mechanistic Understanding
Understanding the detailed mechanism of action of this compound at a systems level requires integrated omics approaches wikipedia.orgproteobiojournal.comnih.gov. These technologies can provide a global view of the biological changes induced by this compound exposure in target organisms or cells.
Genomics and transcriptomics can be employed to study the genetic makeup of this compound-producing organisms or the changes in gene expression in organisms or cells exposed to this compound wikipedia.orgisaaa.orgresearchgate.net. Genomic analysis of producer strains can reveal genes involved in biosynthesis, regulation, and resistance. Transcriptomic studies, using techniques like RNA sequencing, can identify which genes are upregulated or downregulated in response to this compound, providing insights into affected cellular processes and resistance mechanisms proteobiojournal.comnih.govresearchgate.net.
Proteomics and metabolomics offer complementary views by analyzing the complete set of proteins and small molecule metabolites in a biological system wikipedia.orgproteobiojournal.comnih.gov. Proteomic studies can identify changes in protein abundance and modifications upon this compound exposure, indicating affected protein synthesis, degradation, or signaling pathways proteobiojournal.comnih.govresearchgate.net. Metabolomics can capture the downstream effects of this compound on cellular metabolism by identifying alterations in metabolite profiles wikipedia.orgisaaa.orgresearchgate.net. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of how this compound interacts with biological systems and the resulting cellular responses.
Genomics and Transcriptomics in Response to this compound Exposure
Investigations into Synergistic Activities with Other Research Compounds
Exploring the synergistic potential of this compound in combination with other research compounds or established therapeutic agents represents a promising research direction. Studies on other antibiotics, such as tobramycin and erythromycin, have demonstrated enhanced activity when used in combination with other agents nih.govbiorxiv.orgjidc.orgfrontiersin.org. Future research could investigate if combining this compound with other antibiotics, antifungal agents, or even non-antibiotic compounds could lead to synergistic effects, potentially lowering effective concentrations, broadening the spectrum of activity, or overcoming resistance mechanisms. Such studies would involve in vitro checkerboard assays and potentially in vivo models to evaluate combination effects.
Computational Drug Design and De Novo Molecule Generation based on this compound Scaffold
Computational approaches, including molecular docking, molecular dynamics simulations, and de novo drug design, can play a significant role in the future of this compound research nih.govfrontiersin.orgresearchgate.net. These methods can be used to predict the binding modes of this compound to its targets, analyze structure-activity relationships, and computationally design novel molecules based on the this compound scaffold nih.govarxiv.org. De novo molecule generation algorithms can explore vast chemical spaces to propose new structures with desired properties, guided by the structural features and known activities of this compound frontiersin.orgresearchgate.netopenreview.net. This can accelerate the discovery of novel this compound-like compounds with potentially improved properties or entirely new mechanisms of action.
Q & A
Basic: What experimental methodologies are recommended for identifying Toromycin’s pharmacological targets in vitro?
To identify this compound’s molecular targets, employ ligand-binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) combined with genome-wide CRISPR-Cas9 knockout screens to pinpoint essential genes modulated by the compound. Validate hits using siRNA-mediated gene silencing followed by dose-response assays to confirm target dependency. For structural insights, integrate molecular docking simulations with X-ray crystallography or cryo-EM data of this compound-bound complexes .
Basic: How should researchers design in vivo studies to evaluate this compound’s efficacy against resistant bacterial strains?
Adopt a multifactorial design :
- Animal models : Use immunocompromised murine infection models (e.g., neutropenic thigh or lung infection) to mimic human pharmacokinetics.
- Dosage : Optimize using pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratio) derived from in vitro time-kill assays.
- Controls : Include comparator antibiotics and vehicle controls to isolate this compound-specific effects.
- Sampling : Collect plasma/tissue samples at multiple timepoints for LC-MS/MS quantification .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices during pharmacokinetic studies?
Use high-performance liquid chromatography (HPLC) or LC-MS/MS with the following parameters:
- Column : C18 reverse-phase, 2.6 µm particle size.
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Calibration : Linear range of 0.1–50 µg/mL, validated per ICH guidelines.
- Sample prep : Protein precipitation with acetonitrile (4:1 v/v) followed by centrifugation (13,000 ×g, 10 min). Report limits of detection (LOD) and quantification (LOQ) in tables with ±SD from triplicate runs .
Advanced: How can researchers resolve contradictions in this compound’s efficacy data across different bacterial species?
Conduct a systematic review with meta-analysis:
Data extraction : Aggregate MIC values, PK/PD endpoints, and resistance frequencies from peer-reviewed studies.
Stratification : Group data by bacterial species, infection site, and genetic resistance markers (e.g., efflux pump expression).
Statistical modeling : Apply mixed-effects models to account for inter-study variability. Use funnel plots to assess publication bias.
Mechanistic validation : Perform RNA-seq on discrepant strains to identify transcriptional regulators of this compound susceptibility .
Advanced: What combinatorial screening strategies enhance this compound’s synergistic potential against multidrug-resistant pathogens?
Implement high-throughput combinatorial assays :
- Checkerboard assays : Test this compound with β-lactams or efflux pump inhibitors; calculate fractional inhibitory concentration (FIC) indices.
- Omics integration : Pair synergy data with proteomic profiling to identify pathways co-targeted by combinations.
- Resistance prevention : Use serial passage experiments to assess delayed resistance emergence in combinatorial vs. monotherapy regimens .
Advanced: How can genomic and transcriptomic approaches elucidate this compound’s resistance mechanisms?
Apply whole-genome sequencing of laboratory-evolved resistant strains to detect mutations in target genes (e.g., ribosomal proteins). Complement with RNA-seq to profile overexpression of efflux pumps or metabolic bypass pathways. Validate findings by cloning candidate genes into susceptible strains and testing for MIC shifts .
Advanced: What experimental designs optimize this compound’s formulation stability for translational studies?
Use design of experiments (DoE) to assess factors like pH, excipients, and storage temperature:
- Factors : 3-level factorial design (e.g., pH 4–8, polysorbate 80 concentration 0–1%).
- Response variables : Drug degradation rate (HPLC), particle size (DLS), and osmolality.
- Analysis : Response surface modeling to identify optimal conditions. Validate with accelerated stability testing (40°C/75% RH for 6 months) .
Advanced: What methodologies identify biomarkers predictive of this compound treatment success in complex infections?
Integrate multi-omics datasets :
- Proteomics : LC-MS/MS of patient serum pre/post-treatment to detect immune response markers.
- Metagenomics : Stool/sputum microbiome sequencing to correlate dysbiosis indices with clinical outcomes.
- Machine learning : Train random forest models on omics data to predict responder/non-responder status .
Advanced: How can in silico toxicology models improve this compound’s safety profiling during preclinical development?
Leverage QSAR models and molecular dynamics simulations to predict off-target binding (e.g., hERG channel inhibition). Validate with high-content screening in hepatocyte/renal cell lines, measuring apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay). Cross-reference with ToxCast/Tox21 databases for hazard prioritization .
Advanced: What adaptive clinical trial designs are suitable for evaluating this compound in heterogeneous patient populations?
Adopt a Bayesian response-adaptive randomization design:
- Primary endpoint : Clinical cure rate at test-of-cure visit (Day 14–28).
- Adaptation rules : Adjust randomization probabilities based on interim efficacy/safety data.
- Subgroup analysis : Stratify by renal/hepatic function using Cockcroft-Gault or Child-Pugh scores. Pre-specify futility criteria to halt non-promising arms early .
Tables for Methodological Reference
| Parameter | HPLC Conditions | Statistical Reporting |
|---|---|---|
| Column Type | C18, 150 × 4.6 mm | Mean ± SD (n=3) |
| Flow Rate | 1.0 mL/min | ANOVA with Tukey’s post-hoc test |
| Detection Wavelength | 254 nm | p < 0.05 considered significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
